3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one
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Overview
Description
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromomethyl group attached to the naphthyridine ring. Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring. The bromomethyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 1,8-naphthyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve high yields .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar to 3-(Bromomethyl)-1,8-naphthyridin-2(1H)-one, benzyl bromide contains a bromomethyl group attached to an aromatic ring.
3-(Bromomethyl)-5-methylpyridine: This compound also contains a bromomethyl group but is based on a pyridine ring rather than a naphthyridine ring.
Uniqueness
The uniqueness of this compound lies in its naphthyridine core, which provides additional sites for functionalization and enhances its potential for diverse applications in various fields. The presence of the bromomethyl group further increases its reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-(bromomethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,5H2,(H,11,12,13) |
InChI Key |
VVZXEYAPGXJTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)CBr)N=C1 |
Origin of Product |
United States |
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